

Technical Support Center: Addressing Borderline Methicillin Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methicillin*

Cat. No.: *B12296098*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical isolates of *Staphylococcus aureus* that exhibit borderline methicillin resistance.

Frequently Asked Questions (FAQs)

Q1: What is borderline methicillin-resistant *Staphylococcus aureus* (BORSA)?

Borderline methicillin-resistant *Staphylococcus aureus* (BORSA) are strains that show reduced susceptibility to penicillinase-stable penicillins like oxacillin, with minimum inhibitory concentrations (MICs) typically in the range of 1–8 µg/ml.^{[1][2]} Unlike methicillin-resistant *S. aureus* (MRSA), this resistance is not mediated by the *mecA* or *mecC* genes, which encode for the altered penicillin-binding protein 2a (PBP2a).^{[1][2]} The primary mechanism of resistance in BORSA is often the hyperproduction of β-lactamase enzymes.^{[3][4][5]}

Q2: How does BORSA differ from MRSA and methicillin-susceptible *S. aureus* (MSSA)?

The key differentiator lies in the mechanism of resistance. MRSA's resistance to β-lactam antibiotics is due to the presence of the *mecA* gene, which produces PBP2a, a penicillin-binding protein with low affinity for these drugs.^{[3][6]} MSSA lacks the *mecA* gene and is therefore susceptible to methicillin and other β-lactams. BORSA, on the other hand, is *mecA*-

negative but exhibits resistance through mechanisms like the overproduction of β -lactamase.[1]
[4]

Q3: Why is my *S. aureus* isolate oxacillin-resistant but cefoxitin-susceptible and *mecA*-negative?

This is a classic presentation of a BORSA phenotype.[4] Cefoxitin is a potent inducer of the *mecA* gene and a reliable marker for MRSA detection.[7][8] However, it may not effectively detect non-*mecA*-mediated resistance mechanisms like those in BORSA.[4] Therefore, an isolate that is resistant to oxacillin but susceptible to cefoxitin and tests negative for the *mecA* gene is likely a BORSA strain.[4][9]

Q4: How can I confirm if my isolate is a BORSA strain?

Confirmation of a BORSA strain involves a combination of phenotypic and genotypic tests. A key characteristic of BORSA is the reversal of oxacillin resistance in the presence of a β -lactamase inhibitor, such as clavulanic acid.[4] If the oxacillin MIC decreases by two-fold dilutions or more when tested with a β -lactamase inhibitor, it strongly suggests a BORSA phenotype.[4] Molecular testing to confirm the absence of the *mecA* gene is also essential.[10]

Q5: What is the clinical significance of BORSA?

The clinical significance of BORSA is still under investigation, and there are no standardized treatment guidelines.[10][11][12] Some studies suggest that infections caused by BORSA can be more severe than those caused by MSSA.[1][2] Treatment of severe BORSA infections with high doses of oxacillin may be ineffective.[1][2] Therefore, accurate identification is crucial for appropriate patient management.

Troubleshooting Guides

Issue 1: Ambiguous Oxacillin MIC Results

- **Problem:** The oxacillin MIC for a *S. aureus* isolate is consistently at the borderline of susceptibility and resistance.
- **Possible Cause:** This could be indicative of a BORSA strain, where the level of resistance can be low.[1]

- Troubleshooting Steps:
 - Repeat the MIC determination: Ensure proper inoculum preparation and incubation conditions as per CLSI guidelines.[\[13\]](#)
 - Perform a β -lactamase inhibitor test: Determine the oxacillin MIC with and without a β -lactamase inhibitor like clavulanic acid. A significant drop in the MIC in the presence of the inhibitor points towards BORSA.[\[4\]](#)
 - Test for the *mecA* gene: Use PCR to rule out the presence of the *mecA* gene.[\[7\]](#)
 - Perform a cefoxitin disk diffusion test: A susceptible result to cefoxitin in an oxacillin-resistant isolate is characteristic of BORSA.[\[4\]](#)

Issue 2: Discrepancy between Genotypic and Phenotypic Results

- Problem: An isolate tests negative for the *mecA* gene by PCR, but phenotypically appears resistant to oxacillin.
- Possible Cause: This is a strong indicator of a non-*mecA*-mediated resistance mechanism, such as that seen in BORSA.[\[4\]](#)
- Troubleshooting Steps:
 - Confirm the absence of *mecA*: Rerun the PCR with appropriate positive and negative controls.
 - Investigate for BORSA: Perform an oxacillin MIC with a β -lactamase inhibitor.[\[4\]](#)
 - Consider other resistance mechanisms: While less common, modifications in native penicillin-binding proteins (MOD-SA) can also lead to borderline resistance.[\[3\]](#)

Data Presentation

Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin for *S. aureus*

Antimicrobial Agent	Method	Susceptible	Intermediate	Resistant
Oxacillin	MIC (µg/mL)	≤ 2	-	≥ 4
Cefoxitin	Disk Diffusion (mm)	≥ 22	-	≤ 21
MIC (µg/mL)	≤ 4	-	≥ 8	

Source: Based on CLSI M100 guidelines.[\[7\]](#)

Experimental Protocols

Protocol 1: Oxacillin Broth Microdilution MIC Determination

This method determines the minimum inhibitory concentration (MIC) of oxacillin against a *Staphylococcus* isolate.

- Materials:
 - Cation-adjusted Mueller-Hinton Broth (CAMHB)
 - Oxacillin powder
 - Sterile 96-well microtiter plates
 - *S. aureus* isolate to be tested
 - Quality control (QC) strains (e.g., *S. aureus* ATCC® 29213™, *S. aureus* ATCC® 43300™)
 - 0.5 McFarland turbidity standard
 - Sterile saline or deionized water
 - Incubator (35°C ± 2°C)[\[13\]](#)
- Procedure:

- Prepare Oxacillin Stock Solution: Prepare a stock solution of oxacillin.
- Prepare Serial Dilutions: Perform two-fold serial dilutions of oxacillin in CAMHB in the wells of a 96-well microtiter plate.[\[13\]](#)
- Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline to match a 0.5 McFarland standard.[\[13\]](#)
- Inoculate Plates: Dilute the standardized inoculum and add it to each well of the microtiter plate.
- Incubation: Incubate the plates at 35°C for a full 24 hours.[\[3\]](#)
- Reading Results: The MIC is the lowest concentration of oxacillin that completely inhibits visible growth of the bacteria.[\[11\]](#)

Protocol 2: Cefoxitin Disk Diffusion Test

This method assesses the susceptibility of a *Staphylococcus* isolate to cefoxitin.

- Materials:
 - Mueller-Hinton Agar (MHA) plates
 - Cefoxitin (30 µg) disks
 - *S. aureus* isolate to be tested
 - QC strains
 - 0.5 McFarland turbidity standard
 - Sterile cotton swabs
 - Incubator (35°C ± 2°C)
- Procedure:

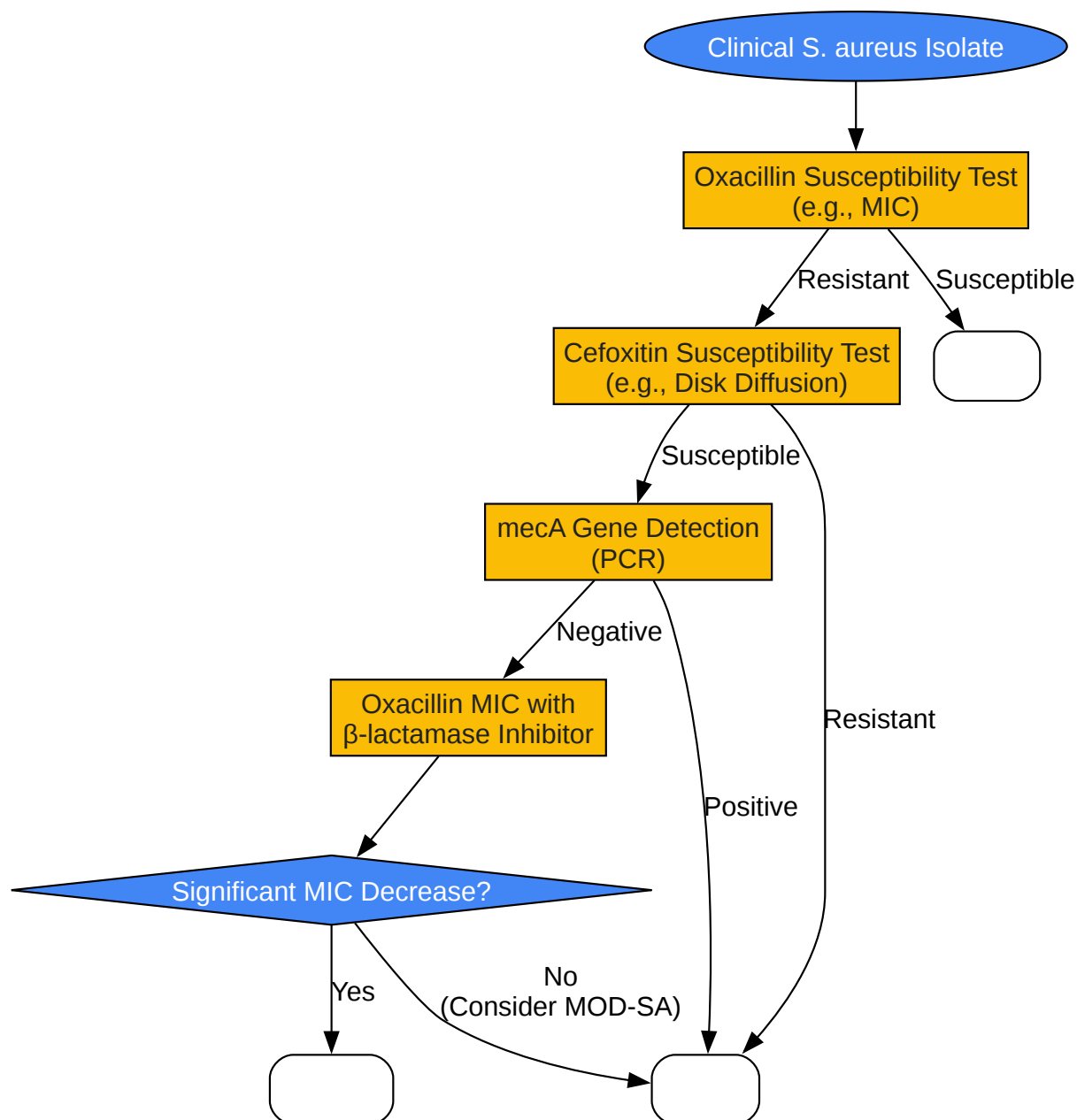
- Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculate MHA Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate.
- Apply Cefoxitin Disk: Aseptically place a 30 µg cefoxitin disk onto the inoculated agar surface.
- Incubation: Incubate the plate at 35°C for 18-24 hours.
- Measure Zone of Inhibition: Measure the diameter of the zone of no growth around the cefoxitin disk in millimeters.
- Interpret Results: Compare the zone diameter to the CLSI interpretive criteria to determine if the isolate is susceptible or resistant.[\[7\]](#)

Protocol 3: PBP2a Latex Agglutination Test

This rapid assay detects the presence of PBP2a, the protein product of the *mecA* gene.

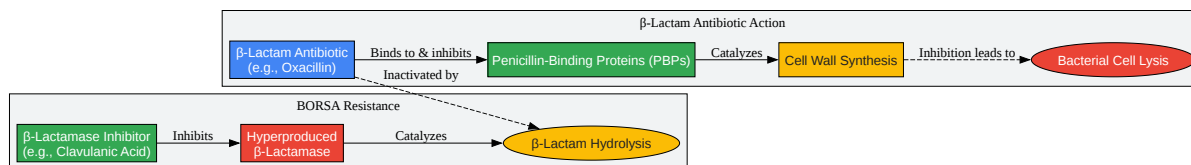
- Principle: Latex particles are coated with monoclonal antibodies specific to PBP2a. When mixed with a bacterial suspension containing PBP2a, visible agglutination (clumping) of the latex particles occurs.[\[14\]](#)
- General Procedure:
 - Prepare Bacterial Suspension: A suspension of the *S. aureus* isolate is prepared.
 - Mix with Reagents: The bacterial suspension is mixed with the latex reagent and a control reagent on a test card.
 - Observe for Agglutination: The card is rocked for a specified time, and the presence or absence of agglutination is observed. Agglutination in the test reagent and no agglutination in the control reagent indicates a positive result for PBP2a.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for differentiating MSSA, MRSA, and BORSA.



[Click to download full resolution via product page](#)

Caption: Mechanism of BORSA resistance and inhibitor action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. microbiologyresearch.org [microbiologyresearch.org]
2. Borderline oxacillin-resistant Staphylococcus aureus (BORSA) - a more common problem than expected? - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Mechanisms of methicillin resistance in Staphylococcus aureus and methods for laboratory detection - PubMed [pubmed.ncbi.nlm.nih.gov]
4. mjpath.org.my [mjpath.org.my]
5. journals.asm.org [journals.asm.org]
6. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
8. journals.asm.org [journals.asm.org]

- 9. Analysis of Borderline Oxacillin-Resistant Staphylococcus aureus (BORSA) Strains Isolated in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pathology.wustl.edu [pathology.wustl.edu]
- 12. Borderline Oxacillin-Resistant Staphylococcus aureus (BORSA) Bacteremia—Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Technical Support Center: Addressing Borderline Methicillin Resistance in Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12296098#addressing-borderline-methicillin-resistance-in-clinical-isolates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com